

Spectral Differences Between Ethyl Vanillate and Vanillic Acid: A Comparative Guide

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This guide provides a comprehensive comparison of the spectral properties of **ethyl vanillate** and vanillic acid, offering valuable data for researchers, scientists, and professionals in drug development. The key differences in their spectroscopic signatures, arising from their distinct functional groups, are detailed below with supporting experimental data.

Molecular Structure Overview

The fundamental difference between **ethyl vanillate** and vanillic acid lies in the functional group attached to the benzene ring. **Ethyl vanillate** possesses an ethyl ester group, while vanillic acid has a carboxylic acid group. This structural variance is the primary determinant of their differing spectral characteristics.

- Ethyl Vanillate: C10H12O4, Molecular Weight: 196.20 g/mol
- Vanillic Acid: C₈H₈O₄, Molecular Weight: 168.15 g/mol [1]

UV-Visible (UV-Vis) Spectroscopy

Both compounds exhibit characteristic ultraviolet absorption due to the substituted benzene ring. The electronic transitions are influenced by the auxochromic hydroxyl and methoxy groups, as well as the chromophoric carbonyl group.

Table 1: UV-Vis Absorption Maxima (λmax)



Compound	λmax (nm)	Solvent
Ethyl Vanillate	~258, ~290	Not Specified
Vanillic Acid	~258, ~292	Not Specified

Key Observations: The UV-Vis spectra are quite similar due to the common phenolic chromophore. However, the polarity of the solvent and its pH can influence the exact position of the absorption maxima, particularly for vanillic acid, due to the potential for deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear distinction between the two compounds by highlighting the vibrations of their unique functional groups.

Table 2: Key IR Absorption Bands (cm-1)

Vibrational Mode	Ethyl Vanillate (cm- 1)	Vanillic Acid (cm-1)	Functional Group Origin
O-H Stretch (Phenolic)	Broad band around 3400	Broad band around 3484	Phenolic -OH
O-H Stretch (Carboxylic Acid)	Absent	Very broad band, 2550–3000	Carboxylic Acid -OH
C=O Stretch	~1715	~1683	Ester (Ethyl Vanillate), Carboxylic Acid (Vanillic Acid)
C-O Stretch	Multiple bands including ~1280 and ~1120	Multiple bands including ~1300 and ~1220	Ester / Carboxylic Acid and Ether

Key Differences: The most telling difference is the presence of a very broad O-H stretching band in the 2550-3000 cm⁻¹ region for vanillic acid, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2] This feature is absent in **ethyl vanillate**. Additionally, the



carbonyl (C=O) stretching frequency of the ester in **ethyl vanillate** is at a higher wavenumber compared to the carboxylic acid in vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unambiguous differentiation through the distinct chemical shifts and coupling patterns of the protons and carbons in each molecule.

1H NMR Spectroscopy

Table 3: 1H NMR Chemical Shifts (δ , ppm)

Proton Environment	Ethyl Vanillate (ppm)	Vanillic Acid (ppm)
Aromatic Protons	6.9 - 7.7	6.9 - 7.6
Methoxy Protons (-OCH3)	~3.92	~3.90
Phenolic Proton (-OH)	~6.17	Variable, often broad
Ethyl Protons (-OCH2CH3)	~4.31 (quartet), ~1.38 (triplet)	Absent
Carboxylic Acid Proton (- COOH)	Absent	>10 (broad singlet)

Note: Data is compiled from various sources and solvents (e.g., CDCl₃, DMSO-d₆).[1][3]

Key Differences: The 1H NMR spectrum of **ethyl vanillate** is distinguished by the presence of a quartet and a triplet, characteristic of an ethyl group.[3] The carboxylic acid proton of vanillic acid appears as a broad signal at a very downfield chemical shift (typically >10 ppm).

13C NMR Spectroscopy

Table 4: 13C NMR Chemical Shifts (δ , ppm)



Carbon Environment	Ethyl Vanillate (ppm)	Vanillic Acid (ppm)
Carbonyl Carbon (C=O)	~166.6	~167.9
Aromatic Carbons	111 - 150	112 - 151
Methoxy Carbon (-OCH3)	~56.1	~56.0
Ethyl Carbons (-OCH2CH3)	~60.9, ~14.4	Absent

Note: Data is compiled from various sources and solvents.[1][3]

Key Differences: The 13C NMR spectrum of **ethyl vanillate** includes two additional signals for the ethyl group carbons.[3] There is also a noticeable difference in the chemical shift of the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their molecular weight and fragmentation patterns.

Table 5: Mass Spectrometry Data (m/z)

Parameter	Ethyl Vanillate	Vanillic Acid
Molecular Ion [M]+•	196	168
Key Fragment Ions	168, 151 (base peak), 123	153 (base peak), 125, 97

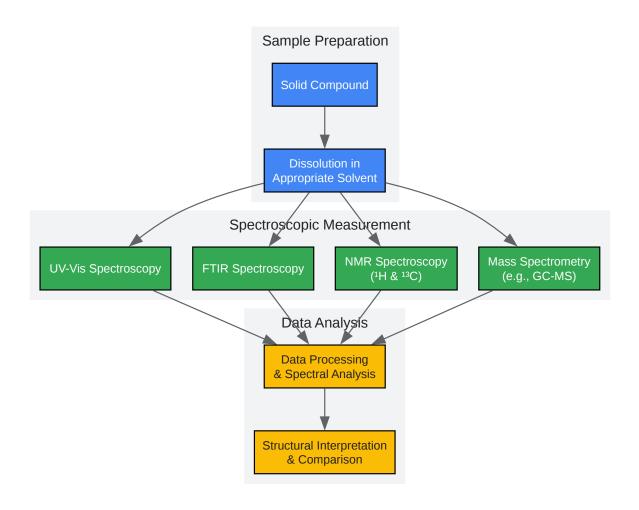
Note: Fragmentation patterns are based on Electron Ionization (EI).[1][3]

Key Differences: The molecular ion peak of **ethyl vanillate** is 28 mass units higher than that of vanillic acid, corresponding to the difference of an ethyl group versus a proton. The fragmentation patterns are also distinct; for instance, a prominent peak at m/z 151 in the **ethyl vanillate** spectrum corresponds to the loss of an ethoxy radical (-•OCH₂CH₃).[3]

Experimental Protocols & Workflow



The following diagram illustrates a generalized workflow for the spectroscopic analysis of compounds like **ethyl vanillate** and vanillic acid.



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